5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is a deuterated derivative of 5-acetylamino-6-amino-3-methyluracil, which is recognized as a significant metabolite of caffeine. This compound is characterized by the presence of deuterium, a stable isotope of hydrogen, which enhances its utility in various analytical applications, particularly in mass spectrometry. Understanding its properties and behavior is crucial for research in pharmacology and biochemistry.
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is primarily obtained through the acetylation of 6-amino-3-methyluracil, followed by the introduction of deuterium atoms. It belongs to the class of pyrimidine derivatives and is classified under metabolic products associated with caffeine metabolism. Its chemical structure allows it to participate in biochemical pathways relevant to drug metabolism and pharmacokinetics.
The synthesis of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate typically involves several critical steps:
These methods ensure that the compound retains its structural integrity while incorporating deuterium effectively, which is essential for its application in research settings.
The molecular formula for 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is . Its structure consists of a pyrimidine ring with various functional groups including:
The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its isotopic labeling allows for precise tracking in metabolic studies .
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications .
As a metabolite of caffeine, 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate functions primarily as an antagonist at adenosine receptors. This action prevents adenosine from exerting its effects, thereby promoting increased arousal and wakefulness.
The pharmacokinetics of this compound suggest that it is absorbed through the gastrointestinal tract, distributed systemically, metabolized further, and ultimately excreted via urine. Environmental factors such as diet and genetics can influence its efficacy and stability .
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate typically appears as a white crystalline solid. Its melting point, solubility, and stability under various conditions are critical for practical applications.
The compound exhibits properties typical of pyrimidine derivatives, including:
These properties make it suitable for use in both laboratory research and potential pharmaceutical applications .
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate has diverse applications in scientific research:
These applications underscore the compound's significance in advancing research across multiple scientific disciplines .
The systematic IUPAC name for the non-deuterated base compound is N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, reflecting its acetylated uracil core structure [5]. Its deuterated hydrate counterpart is formally designated as 5-(Acetylamino)-6-amino-3-(trideuteriomethyl)-1,2,3,6-tetrahydropyrimidine-2,4-dione hydrate, indicating deuterium substitution at the N-methyl group and water of hydration. The molecular formula is C₇H₇D₃N₄O₃·H₂O, with a monoisotopic molecular weight of 216.19 g/mol (vs. 198.18 g/mol for non-deuterated AAMU) [4] [8].
Table 1: Systematic Classification of AAMU-d3 Hydrate
Category | Specification |
---|---|
IUPAC Name | 5-(Acetylamino)-6-amino-3-(trideuteriomethyl)-1,2,3,6-tetrahydropyrimidine-2,4-dione hydrate |
Chemical Formula | C₇H₇D₃N₄O₃·H₂O |
Canonical SMILES | CC(=O)NC1=C(N)C(=O)N(C([2H])([2H])[2H])C1=O.O |
InChI Key | POQOTWQIYYNXAT-UHFFFAOYSA-N (parent compound) |
CAS Registry (Parent) | 19893-78-8 |
CAS Registry (d3) | 1216442-68-0 (anhydrous form) [6] |
Deuteration occurs specifically at the 3-methyl group (−CD₃ instead of −CH₃), leaving the acetamido (−NHC(O)CH₃), amino (−NH₂), and uracil carbonyl groups unchanged. This targeted substitution minimizes isotopic effects on chemical reactivity while creating a +3 Da mass shift critical for mass spectrometric differentiation. Crystallographically, the hydrate form incorporates a water molecule via hydrogen bonding with the C4 carbonyl oxygen and primary amino group, stabilizing the solid-state structure [3] [4]. Non-deuterated AAMU exhibits identical bond geometry but lacks the characteristic C-D stretching vibrations at ~2200 cm⁻¹ in IR spectroscopy [1] [8].
Table 2: Isotopic and Structural Properties of AAMU vs. Deuterated Hydrate
Property | 5-Acetylamino-6-amino-3-methyluracil (AAMU) | AAMU-d3 Hydrate |
---|---|---|
Molecular Weight | 198.18 g/mol | 216.19 g/mol |
Deuteration Sites | None | 3-methyl group (−CD₃) |
Hydration | Anhydrous | Monohydrate (C₇H₁₀N₄O₃·H₂O for non-d3 form) |
Solid Form | Not specified | Yellow crystalline solid [4] [8] |
Solubility | Limited data | Soluble in DMSO, methanol, acetone [4] |
AAMU was first identified as a major caffeine (1,3,7-trimethylxanthine) metabolite in the 1980s during investigations into human purine metabolism. Research by Tang et al. (1983) and Birkett et al. (1985) established its formation via sequential N-demethylation and N-acetylation pathways, primarily mediated by CYP1A2 and NAT2 enzymes [2]. The deuterated hydrate was later synthesized circa 2002–2003 to support metabolic phenotyping studies seeking non-invasive biomarkers for enzyme activity. Key publications by Wong et al. (2002) and Nyeki et al. (2003) pioneered its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying AAMU in urine. This enabled precise calculation of caffeine metabolic ratios (e.g., AAMU/(AAMU + 1X + 1U)) for NAT2 phenotyping, replacing error-prone immunoassays [4] [5].
AAMU-d3 hydrate exemplifies strategic deuterium labeling for metabolic tracer applications. Its non-radioactive isotopic signature allows:
Table 3: Research Applications of AAMU-d3 Hydrate in Tracer Methodologies
Application | Methodology | Key Advantage |
---|---|---|
NAT2 Phenotyping | LC-MS/MS of urinary metabolites | Elimitates antibody cross-reactivity in ELISA assays |
CYP1A2 Activity Assessment | Stable isotope dilution mass spectrometry | Enables simultaneous quantification of multiple metabolites |
Metabolic Stability Studies | Microsomal incubation with isotope-labeled tracer | Distinguishes parent drug vs. metabolite degradation |
Interspecies Scaling | Comparative kinetics with labeled standards | Quantifies species-specific differences in enzyme kinetics |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1